molecular formula C14H25N7O B4745453 4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine

4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine

Cat. No.: B4745453
M. Wt: 307.40 g/mol
InChI Key: PZQVXAHGZWEMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as EPTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPTZ is a triazine derivative that has been found to exhibit various biological activities, making it a promising candidate for use in a range of research fields.

Mechanism of Action

The mechanism of action of 4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine is not fully understood, but it is thought to interact with various biological targets, including enzymes and receptors. This compound has been found to exhibit both agonistic and antagonistic effects, depending on the target.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, depending on the target and concentration. In neuroscience research, this compound has been found to exhibit neuroprotective effects and has been shown to increase the activity of antioxidant enzymes. In cancer research, this compound has been found to exhibit anti-tumor activity and has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for use in lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize and purify, and its interactions with biological targets can be complex and difficult to study.

Future Directions

There are several future directions for research on 4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine, including further studies on its mechanisms of action and interactions with biological targets, as well as its potential use in the development of new therapies for neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the advantages and limitations of this compound for use in lab experiments.

Scientific Research Applications

4-[(4-ethyl-1-piperazinyl)methyl]-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience research, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to exhibit anti-tumor activity and has been studied for its potential use in the development of new cancer therapies. This compound has also been studied for its potential use as a tool in drug discovery, as it has been found to interact with a range of biological targets.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N7O/c1-2-19-3-5-20(6-4-19)11-12-16-13(15)18-14(17-12)21-7-9-22-10-8-21/h2-11H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVXAHGZWEMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.